2,3-Dimethoxybenzoic acid

Overview

Description

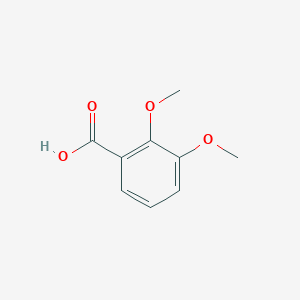

2,3-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 3 positions. This compound appears as a pale beige crystalline powder and is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the methylation of 2,3-dihydroxybenzoic acid using methyl iodide and a base like sodium hydroxide. The reaction is carried out in a suitable solvent, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into 2,3-dimethoxybenzyl alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: 2,3-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

Applications in Pharmaceuticals

DMBA has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity: Studies have shown that DMBA exhibits significant anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of DMBA had a marked reduction in inflammation markers in animal models .

- Antioxidant Properties: Research indicates that DMBA can scavenge free radicals, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .

- Drug Formulation: As an excipient, DMBA is investigated for enhancing the solubility and bioavailability of poorly soluble drugs. Its compatibility with various active pharmaceutical ingredients (APIs) has been documented, providing a basis for its use in complex drug formulations .

Material Science Applications

In material science, DMBA serves as a precursor for synthesizing various functional materials:

- Polymer Chemistry: DMBA is utilized to create polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .

- Nanotechnology: Research into DMBA's role in nanomaterial synthesis has revealed its potential as a stabilizing agent for nanoparticles, particularly in the development of drug delivery systems .

Case Studies

-

Vibrational Spectroscopy Analysis:

A study conducted using Density Functional Theory (DFT) analysis provided insights into the vibrational modes of DMBA, revealing important information about its molecular interactions and stability under various conditions . This analysis is crucial for understanding how DMBA can be effectively utilized in pharmaceuticals and materials science. -

Thermal Stability Assessment:

Investigations into the thermal properties of DMBA indicated that it maintains stability up to high temperatures, making it suitable for applications where thermal degradation is a concern. The enthalpy of formation was measured at , indicating favorable thermodynamic properties for synthetic applications .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. The methoxy groups play a crucial role in enhancing its reactivity and stability, making it effective in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dimethoxybenzoic acid

- 3,4-Dimethoxybenzoic acid

- 2,5-Dimethoxybenzoic acid

- 3,5-Dimethoxybenzoic acid

Uniqueness

2,3-Dimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other dimethoxybenzoic acids, it exhibits distinct properties that make it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

2,3-Dimethoxybenzoic acid (DMBA), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.18 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Immiscible in water

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, including Candida albicans. The compound acts by disrupting the fungal cell membrane integrity, leading to cell death .

2. Acetylcholinesterase Inhibition

DMBA has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Studies have shown that DMBA can inhibit AChE activity with an IC50 value indicating its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

| Compound | IC50 (µM) |

|---|---|

| This compound | 28.5 |

| 3-Hydroxybenzoic Acid | 35.0 |

3. Anti-inflammatory Effects

In vivo studies suggest that DMBA possesses anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential as a therapeutic agent for inflammatory conditions .

The biological activity of DMBA is attributed to several mechanisms:

- Enzyme Inhibition : As noted, DMBA inhibits AChE, which may enhance cholinergic signaling in the brain.

- Membrane Disruption : Its antifungal activity is primarily due to the disruption of fungal cell membranes.

- Cytokine Modulation : DMBA appears to modulate the immune response by influencing cytokine production.

Case Study 1: Antifungal Efficacy

A study conducted on various fungi demonstrated that DMBA effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) of 15 µg/mL. The study concluded that DMBA could serve as a potential antifungal agent in clinical settings .

Case Study 2: Neuroprotective Potential

In a model of Alzheimer's disease, DMBA administration resulted in improved cognitive function and reduced amyloid plaque formation in mice. These findings suggest that DMBA may have neuroprotective effects and could be further explored for its therapeutic potential in neurodegenerative diseases .

Toxicological Profile

While DMBA shows promising biological activities, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Dimethoxybenzoic acid critical for experimental design?

Answer: this compound (CAS 1521-38-6) is a crystalline solid with a melting point of 122–124°C . Its solubility in cold water is limited, necessitating the use of polar organic solvents (e.g., ethanol, DMSO) for dissolution in experimental setups. The methoxy groups at positions 2 and 3 on the benzene ring influence its electronic properties, making it a candidate for coordination chemistry and synthesis of derivatives. Researchers should verify purity via HPLC or melting point analysis and store the compound in anhydrous conditions to prevent hydrolysis .

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer: Synthesis typically involves methoxylation of benzoic acid precursors. One approach is the alkoxycarbonylation of halogenated intermediates, where methoxy groups are introduced via nucleophilic substitution. For example:

Start with 2,3-dihydroxybenzoic acid and perform methylation using dimethyl sulfate or methyl iodide under alkaline conditions.

Purify via recrystallization from ethanol/water mixtures.

Alternative routes include Friedel-Crafts alkylation of protected benzoic acids. Researchers should optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like over-alkylated derivatives .

Advanced Research Questions

Q. How can researchers characterize the coordination behavior of this compound with transition metals?

Answer: The compound forms stable complexes with metal ions (e.g., Cu(II)) through its carboxylate and methoxy groups. Key methodologies include:

- FTIR Spectroscopy : Confirm deprotonation of the carboxylic acid group (shift from ~1700 cm⁻¹ to ~1600 cm⁻¹) and monitor metal-oxygen bonding .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways of the metal complex.

- Magnetic Susceptibility : Determine the geometry (e.g., octahedral vs. square planar) of Cu(II) complexes by measuring µeff values .

- Single-Crystal XRD : Resolve the crystal structure to identify bonding modes (e.g., monodentate vs. bidentate coordination) .

Q. What computational tools are effective in predicting the crystal structure and solubility of this compound?

Answer:

- Crystal Energy Landscapes : Use atom-atom potential models (e.g., FIT or PIXEL) to predict polymorph stability and intermolecular interactions .

- Solubility Prediction : Apply COSMO-RS or UNIFAC models to estimate solubility in binary solvent systems. Experimental validation in solvents like acetone-water mixtures is recommended, referencing IUPAC-NIST solubility databases for analogous dimethoxybenzoic acids .

- DFT Calculations : Analyze electronic effects of methoxy substituents on acidity (pKa) and reactivity .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Answer: Discrepancies often arise from variations in assay conditions or derivative structures. To address this:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Structure-Activity Relationship (SAR) Studies : Modify specific functional groups (e.g., replacing methoxy with hydroxy groups) and compare bioactivity .

Metabolic Stability Testing : Evaluate pharmacokinetics using LC-MS to identify active metabolites .

Collaborative Validation : Cross-validate results with independent labs using identical protocols.

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

- HPLC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile for high sensitivity (LOD < 1 ng/mL).

- NMR Spectroscopy : Use ¹³C-NMR to confirm regiochemistry of methoxy groups (δ ~56 ppm for OCH3) and monitor degradation .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in hybrid materials (e.g., metal-organic frameworks) .

Q. Methodological Notes

Properties

IUPAC Name |

2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODBVCSYJKNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164956 | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-38-6 | |

| Record name | 2,3-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Veratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT4BG868C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.